

In-Depth Technical Guide: 2-(Bromomethyl)-5-chlorobenzonitrile

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chlorobenzonitrile

Cat. No.: B1280578

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CAS Number: 850355-61-8 (Note: The correct CAS number for this compound is widely cited as 50712-69-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)-5-chlorobenzonitrile**, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. This document details its chemical and physical properties, outlines a probable synthesis protocol, discusses its reactivity and applications, and provides essential safety information.

Chemical and Physical Properties

2-(Bromomethyl)-5-chlorobenzonitrile is a substituted aromatic compound containing a bromomethyl, a chloro, and a nitrile functional group. These groups confer specific reactivity to the molecule, making it a versatile building block in synthetic chemistry. While experimental data is limited in publicly available literature, the following table summarizes its known and predicted properties.

Property	Value	Source
CAS Number	50712-69-1	Multiple Chemical Suppliers
Molecular Formula	C ₈ H ₅ BrClN	[1][2]
Molecular Weight	230.49 g/mol	[1][2]
Melting Point	72-74 °C (literature value for the related compound 2-(Bromomethyl)benzonitrile)	
Boiling Point (Predicted)	279.7 ± 25.0 °C	[3]
Density (Predicted)	1.63 ± 0.1 g/cm ³	[3]
Appearance	White to off-white solid	General observation for similar compounds
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile. Insoluble in water.	General chemical principles
XLogP3 (Predicted)	2.8	[4]
Topological Polar Surface Area (TPSA)	23.8 Å ²	[4]

Synthesis

The primary route for the synthesis of **2-(Bromomethyl)-5-chlorobenzonitrile** is through the radical bromination of its precursor, 2-methyl-5-chlorobenzonitrile. This reaction, a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Experimental Protocol: Synthesis via Radical Bromination

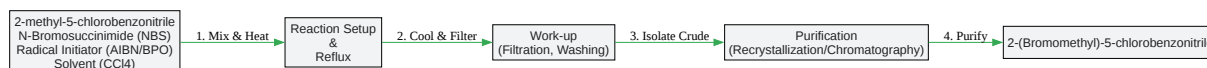
This protocol is based on established methods for benzylic bromination.[5]

Materials:

- 2-methyl-5-chlorobenzonitrile
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., 1,2-dichloroethane)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chlorobenzonitrile (1.0 eq) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq) to the solution.
- Flush the flask with an inert gas.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-(Bromomethyl)-5-chlorobenzonitrile** by recrystallization or column chromatography on silica gel.



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Caption: Workflow for the synthesis of **2-(Bromomethyl)-5-chlorobenzonitrile**.

Reactivity and Applications in Synthesis

The synthetic utility of **2-(Bromomethyl)-5-chlorobenzonitrile** stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This makes it a valuable reagent for introducing the 5-chloro-2-cyanobenzyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

2-(Bromomethyl)-5-chlorobenzonitrile reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds.

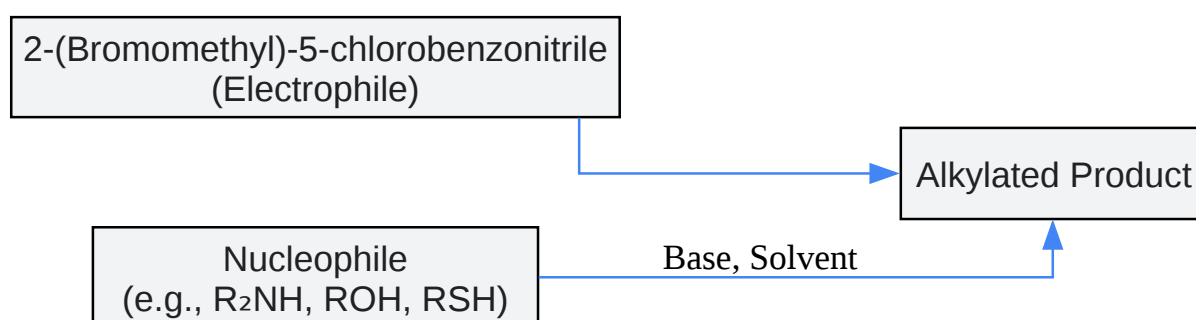
General Experimental Protocol for N-Alkylation: This protocol outlines a general procedure for the reaction with a primary or secondary amine.

Materials:

- **2-(Bromomethyl)-5-chlorobenzonitrile**
- Primary or secondary amine
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

- In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen solvent.
- Slowly add a solution of **2-(Bromomethyl)-5-chlorobenzonitrile** (1.0 eq) in the same solvent to the reaction mixture at room temperature.
- Stir the reaction for several hours to overnight, monitoring its progress by TLC.
- Upon completion, filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography or recrystallization.



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Caption: General scheme for nucleophilic substitution reactions.

Role in Drug Discovery and Heterocyclic Synthesis

Halogenated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group can be transformed into other functional groups like amines and carboxylic acids, while the halogen atoms provide sites for cross-coupling reactions. The bromomethyl group in **2-(Bromomethyl)-5-chlorobenzonitrile** is particularly useful for building more complex molecular scaffolds, including various heterocyclic systems that are prevalent in bioactive molecules. While specific examples in publicly accessible, peer-reviewed literature

are scarce, patent literature often describes the use of such intermediates in the synthesis of novel compounds for drug discovery programs.

Spectroscopic Data (Reference)

No experimental spectroscopic data for **2-(Bromomethyl)-5-chlorobenzonitrile** was found in the searched literature. However, the expected spectral characteristics can be inferred from similar compounds. For reference, the melting point of the related compound, 2-(Bromomethyl)benzonitrile, is 72-74 °C. The mass spectrum of **2-(Bromomethyl)-5-chlorobenzonitrile** is predicted to show characteristic isotopic patterns for bromine and chlorine.

Safety and Handling

2-(Bromomethyl)-5-chlorobenzonitrile is a reactive chemical and should be handled with appropriate safety precautions.

- **Hazard Classification:** While specific GHS classifications are not readily available, based on similar compounds, it should be treated as a skin and eye irritant and potentially harmful if swallowed or inhaled.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Conclusion

2-(Bromomethyl)-5-chlorobenzonitrile (CAS 50712-69-1) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules,

particularly in the pharmaceutical and material science sectors. Researchers and drug development professionals can leverage its reactivity to construct novel molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound.

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